N-(2,2-dimethoxyethyl)-3-iodobenzamide
Description
N-(2,2-Dimethoxyethyl)-3-iodobenzamide is a benzamide derivative featuring a 3-iodobenzoyl group attached to a 2,2-dimethoxyethylamine moiety. The dimethoxyethyl group enhances solubility in polar solvents and may stabilize intermediates during synthesis, as seen in related compounds . Its iodine substituent enables participation in halogen-bonding interactions, which can influence crystal packing and reactivity .
Properties
Molecular Formula |
C11H14INO3 |
|---|---|
Molecular Weight |
335.141 |
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-iodobenzamide |
InChI |
InChI=1S/C11H14INO3/c1-15-10(16-2)7-13-11(14)8-4-3-5-9(12)6-8/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI Key |
ODTOUONZOTYKOQ-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CC(=CC=C1)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between N-(2,2-dimethoxyethyl)-3-iodobenzamide and related benzamide derivatives:
Key Observations :
- Solubility and Reactivity : The dimethoxyethyl group in the target compound improves solubility compared to hydroxylated analogs (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide), which may form stronger hydrogen bonds but lower solubility in organic solvents .
- Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an N,O-bidentate directing group for metal catalysis, the dimethoxyethyl group in the target compound may act as a steric shield or participate in weak hydrogen bonding .
Crystallographic and Spectroscopic Features
- The crystal structure of a related compound, N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninamide, reveals intramolecular hydrogen bonds (N–H···O) stabilizing the Z-conformation of the C=C bond, a feature that may extend to the target compound .
- In purpurinimides, the 3-(2,2-dimethoxyethyl) group produces distinct ¹H NMR signals (δ 3.46–3.47 ppm), aiding in structural confirmation .
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